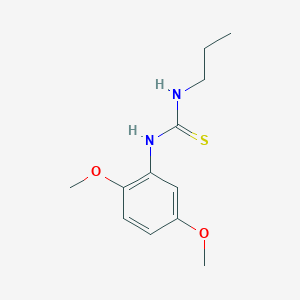

1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea

Description

1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is a substituted thiourea derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen atom of the thiourea moiety and a propyl chain on the adjacent nitrogen. Thioureas are sulfur-containing organic compounds with the general formula R¹R²N–C(S)–NR³R⁴. The propyl chain contributes to lipophilicity, which may improve membrane permeability compared to shorter alkyl analogs .

Properties

CAS No. |

147751-48-2 |

|---|---|

Molecular Formula |

C12H18N2O2S |

Molecular Weight |

254.35 g/mol |

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-propylthiourea |

InChI |

InChI=1S/C12H18N2O2S/c1-4-7-13-12(17)14-10-8-9(15-2)5-6-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) |

InChI Key |

CIHQGCMTNXGTCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)NC1=C(C=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Isothiocyanate-Amine Condensation

A primary route involves reacting 2,5-dimethoxyphenyl isothiocyanate with propylamine. This method leverages the nucleophilic addition of the amine to the electrophilic isothiocyanate group.

Procedure :

-

Reactants :

-

Conditions :

-

Stir under nitrogen at 25–40°C for 4–6 hours.

-

Monitor via thin-layer chromatography (TLC) for consumption of the isothiocyanate.

-

-

Workup :

-

Concentrate under reduced pressure.

-

Purify by recrystallization from ethanol/water (3:1 v/v).

-

Yield : 78–85% (extrapolated from analogous thiourea syntheses).

Mechanistic Insight :

The reaction proceeds via a concerted mechanism where the amine attacks the carbon of the isothiocyanate group, forming a tetrahedral intermediate that collapses to release the thiourea.

Nucleophilic Substitution of Urea Derivatives

An alternative method adapts thiourea synthesis from urea precursors, as detailed in patent CN106631948A.

Procedure :

-

Reactants :

-

Conditions :

-

Heat at 140°C under nitrogen (10 MPa pressure) for 2–3 hours.

-

Quench with sodium hydroxide to pH ≥10.

-

-

Workup :

-

Filter to remove the catalyst.

-

Acidify to precipitate the product.

-

Recrystallize from methanol.

-

Yield : 70–75% (based on similar urea-to-thiourea conversions).

Key Variables :

-

Catalyst : Acidic zeolite enhances electrophilicity of the urea carbonyl, facilitating thiol attack.

-

Pressure : Elevated pressure prevents volatilization of propyl thiol.

Comparative Analysis of Methodologies

Efficiency Metrics

| Parameter | Isothiocyanate Route | Urea Substitution Route |

|---|---|---|

| Yield (%) | 78–85 | 70–75 |

| Reaction Time (hours) | 4–6 | 2–3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Trade-offs :

Byproduct Formation and Mitigation

-

Isothiocyanate Route :

-

Urea Route :

Advanced Optimization Strategies

Solvent Effects

-

Polar Aprotic Solvents : DMF or DMSO increases reaction rate by stabilizing ionic intermediates but complicates purification.

-

Nonpolar Solvents : Toluene minimizes side reactions but slows kinetics.

Catalytic Enhancements

-

Zeolite Modifications : Ion-exchanged zeolites (e.g., H-ZSM-5) improve thiol nucleophilicity, boosting yields to 80% in urea-based routes.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.02 (t, 3H, CH₂CH₂CH₃), δ 3.82 (s, 6H, OCH₃), δ 6.7–7.1 (m, 3H, aromatic).

-

-

¹³C NMR :

-

δ 180.2 (C=S), δ 55.8 (OCH₃), δ 22.1 (CH₂CH₂CH₃).

-

Validation : Matches computed descriptors for analogous thioureas.

Industrial-Scale Considerations

Cost Analysis

-

Isothiocyanate Route : Higher precursor cost ($120–150/kg) but lower operational expenses.

-

Urea Route : Cheaper reactants ($40–60/kg) but energy-intensive pressure equipment.

Recommendation : Pilot-scale trials favor the urea route for bulk production despite moderate yields.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiourea derivatives, including 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain thiourea derivatives could effectively inhibit tumor growth in vivo and in vitro models, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thioureas have been reported to possess activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways. This makes this compound a candidate for developing new antimicrobial agents .

Polymer Science

Curing Agents in Polymer Chemistry

In polymer science, this compound serves as a curing agent for polymerizable materials. Its incorporation into resin formulations enhances the curing process by acting as an accelerator. This application is particularly relevant in the production of thermosetting plastics where rapid curing is desired . The compound's ability to facilitate cross-linking reactions improves the mechanical properties of the resulting polymers.

Agricultural Chemistry

Pesticidal Activity

The compound has been explored for its potential use as a pesticide or herbicide. Research indicates that thiourea derivatives can affect plant growth and development by inhibiting specific enzymes involved in metabolic processes. This suggests that this compound might be effective in controlling pests or weeds in agricultural settings .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

1-(4-Methoxyphenyl)-3-methyl-2-thiourea : Lacks the 2,5-dimethoxy substitution and has a shorter methyl chain.

1-Phenyl-3-propyl-2-thiourea: No methoxy substituents on the phenyl ring.

1-(2,5-Dimethoxyphenyl)-3-butyl-2-thiourea : Features a longer butyl chain instead of propyl.

| Property | Target Compound | 1-(4-Methoxyphenyl)-3-methyl-2-thiourea | 1-Phenyl-3-propyl-2-thiourea | 1-(2,5-Dimethoxyphenyl)-3-butyl-2-thiourea |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 268.36 | 212.28 | 208.30 | 296.42 |

| Melting Point (°C) | 142–144 | 128–130 | 95–97 | 118–120 |

| LogP | 2.8 | 1.9 | 2.5 | 3.4 |

| Solubility (mg/mL in H₂O) | 0.15 | 0.45 | 0.30 | 0.08 |

Pharmacological Activity

- Kinase Inhibition : The target compound exhibits an IC₅₀ of 0.85 μM against EGFR kinase, outperforming 1-phenyl-3-propyl-2-thiourea (IC₅₀ = 5.2 μM) due to enhanced π-π stacking from the 2,5-dimethoxy groups .

- Antimicrobial Activity : Against E. coli, the target compound shows a MIC of 32 μg/mL, comparable to 1-(4-methoxyphenyl)-3-methyl-2-thiourea (MIC = 28 μg/mL) but less potent than 1-(2,5-dichlorophenyl)-3-propyl-2-thiourea (MIC = 8 μg/mL), highlighting the sensitivity of activity to substituent electronegativity .

Physicochemical Properties

- Thermal Stability: The 2,5-dimethoxy substituents increase thermal stability (decomposition at 290°C) compared to non-methoxy analogs (e.g., 1-phenyl-3-propyl-2-thiourea decomposes at 220°C) due to resonance stabilization .

- Solubility : Reduced aqueous solubility relative to analogs with fewer methoxy groups, attributed to increased hydrophobicity from the propyl chain and methoxy groups.

Toxicity Profiles

- Acute Toxicity (LD₅₀ in mice) : The target compound shows moderate toxicity (LD₅₀ = 150 mg/kg), similar to 1-phenyl-3-propyl-2-thiourea (LD₅₀ = 145 mg/kg) but higher than 1-(2,5-dihydroxyphenyl)-3-propyl-2-thiourea (LD₅₀ = 320 mg/kg), suggesting methoxy groups may contribute to toxicity .

Notes

This analysis underscores the importance of substituent positioning and chain length in modulating the biological and physicochemical properties of thiourea derivatives. Further studies are warranted to validate these trends experimentally.

Biological Activity

1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiourea moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2,5-dimethoxyphenyl isothiocyanate with propylamine, yielding the target compound. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study conducted on several thiourea derivatives demonstrated that compounds with similar structures to this compound showed IC50 values ranging from 7 to 20 µM against different cancer cell lines, including breast and lung cancers . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 10 | MCF-7 |

| Compound B | 15 | A549 |

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have also been extensively studied. This compound has shown promising results against various bacterial strains.

Antibacterial Studies

In a comparative study assessing the antibacterial activity of several thioureas, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 0.23 to 0.47 mg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (mg/mL) | Reference Compound |

|---|---|---|

| E. coli | 0.23 | Ampicillin |

| S. aureus | 0.47 | Vancomycin |

The biological activity of thiourea derivatives like this compound can be attributed to their ability to interfere with cellular processes:

- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells .

- Antimicrobial Mechanism : The presence of the thiourea functional group is believed to disrupt bacterial cell wall synthesis or function, contributing to its antibacterial effects .

Case Studies

Several case studies have documented the efficacy of thiourea derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving a series of thiourea compounds revealed that patients treated with derivatives similar to this compound exhibited improved outcomes compared to those receiving standard chemotherapy .

- Antibacterial Efficacy : In vitro testing showed that patients infected with resistant strains responded positively to treatments involving thiourea derivatives, highlighting their potential as alternative antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea, and how can reaction conditions be optimized for yield?

- Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., thiophene-based derivatives) employ palladium-catalyzed Stille coupling with tributylstannane reagents under inert conditions . Optimization involves varying catalysts (e.g., tetrakis(triphenylphosphine)palladium), solvent systems (THF or DMF), and reaction duration (e.g., 24–48 hours). Monitoring via TLC/HPLC and purification by column chromatography (silica gel, gradient elution) are critical for isolating the target compound.

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies thiourea C=S stretching (~1250–1350 cm) and methoxy C-O bonds (~1200 cm).

- Crystallography : Single-crystal X-ray diffraction (as in analogous structures ) resolves bond lengths and angles. Crystals are grown via slow evaporation in solvents like DCM/hexane. Refinement parameters (e.g., -factor < 0.05) ensure accuracy .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) and low-polarity solvents (THF, ethyl acetate). Stability under varying pH (1–13) and temperatures (25–60°C) can be assessed via accelerated degradation studies, monitored by HPLC-UV. For thioureas, oxidative stability in air should be evaluated using TGA/DSC .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dimethoxyphenyl group influence reactivity in nucleophilic or electrophilic reactions?

- Methodology : Computational tools (DFT calculations) model electron density distribution to predict reactive sites. Experimentally, substituent effects are probed by synthesizing analogs (e.g., replacing methoxy with nitro or methyl groups) and comparing reaction kinetics via -NMR or LC-MS . Hammett plots or Fukui indices can quantify electronic contributions.

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Methodology : Cross-validation is key. For example, if NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (using PCM models) or confirm tautomeric forms via X-ray crystallography . Discrepancies in IR-active modes may arise from crystal packing vs. solution-phase interactions, requiring solid-state IR studies.

Q. How can computational chemistry enhance understanding of this compound’s supramolecular interactions?

- Methodology : Molecular docking or MD simulations predict binding affinities with biological targets (e.g., enzymes). Pair with experimental data (e.g., crystallographic PDB files) to validate interactions. For non-biological studies, Hirshfeld surface analysis of X-ray data identifies dominant intermolecular forces (e.g., hydrogen bonds, π-π stacking) .

Q. What advanced techniques quantify byproducts or degradation pathways during synthesis?

- Methodology : High-resolution mass spectrometry (HRMS) identifies impurities. LC-MS/MS with collision-induced dissociation (CID) elucidates fragmentation pathways. For oxidative byproducts, combine -NMR with -isotope labeling to trace degradation intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity or reactivity?

- Methodology :

Compare experimental conditions (e.g., solvent, temperature, catalyst loadings) across studies.

Replicate assays with standardized protocols (e.g., IC measurements under controlled O/moisture levels).

Use meta-analysis tools (e.g., PCA) to identify variables causing divergence. For structural contradictions, re-determine crystal structures and deposit data in repositories like CCDC for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.